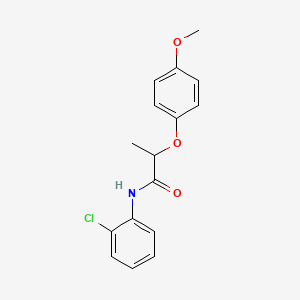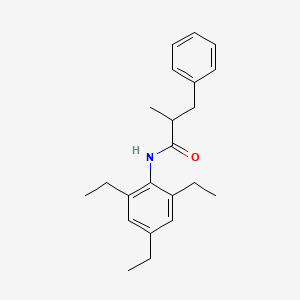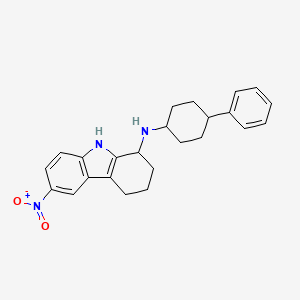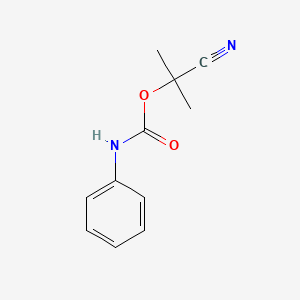![molecular formula C18H20BrClO3 B5107329 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B5107329.png)
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene, also known as BH-1, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BH-1 belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has been shown to have anti-cancer and anti-inflammatory properties.
Mécanisme D'action
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene works by binding to estrogen receptors in the body. It has a high affinity for the estrogen receptor alpha (ERα) and has been shown to inhibit the growth of ERα-positive breast cancer cells. 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has been shown to have antioxidant properties and has been studied for its potential in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has several advantages for lab experiments. It has a high affinity for the estrogen receptor alpha and has been shown to be a potent inhibitor of ERα-positive breast cancer cells. 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. However, 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has several limitations for lab experiments. It is a complex compound to synthesize and may not be readily available for research purposes. Additionally, 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has not been extensively studied in vivo and its safety and efficacy have not been fully established.
Orientations Futures
There are several future directions for research on 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene. One potential direction is the development of 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene analogs with improved pharmacokinetic properties. Another potential direction is the study of 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the safety and efficacy of 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene in vivo.
Méthodes De Synthèse
The synthesis of 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene is a complex process that involves several steps. The first step involves the synthesis of 2-bromo-4-chloro-1-nitrobenzene, which is then reacted with 4-(2-ethoxyphenoxy)butanol to form 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]nitrobenzene. This compound is then reduced with palladium on carbon to yield 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene.
Applications De Recherche Scientifique
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to have anti-cancer properties and has been studied for its potential in the treatment of breast cancer, prostate cancer, and ovarian cancer. 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has also been studied for its anti-inflammatory properties and has been shown to have potential in the treatment of inflammatory bowel disease.
Propriétés
IUPAC Name |
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClO3/c1-2-21-17-7-3-4-8-18(17)23-12-6-5-11-22-16-10-9-14(20)13-15(16)19/h3-4,7-10,13H,2,5-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZRUWMXGMQKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5107249.png)


![[1-(1-pyrenylmethyl)-2-piperidinyl]methanol](/img/structure/B5107288.png)
![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B5107290.png)
![4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide]](/img/structure/B5107295.png)
![{3-[5-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5107301.png)
![2-[(diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-bromobenzoate hydrochloride](/img/structure/B5107303.png)
![3-(4-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5107307.png)
![5-{3-chloro-4-[3-(2,5-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107319.png)

![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline](/img/structure/B5107331.png)
